5-Keto-D-gluconic acid potassium salt

概要

説明

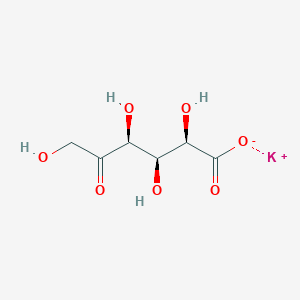

5-Keto-D-gluconic acid potassium salt, also known as D-Xylo-5-hexulofuranosonic acid potassium salt, is a chemical compound with the molecular formula C6H9KO7 and a molecular weight of 232.23 g/mol . It is a derivative of D-gluconic acid and is commonly used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

5-Keto-D-gluconic acid potassium salt can be synthesized through the oxidation of D-glucose using specific bacterial strains such as Gluconobacter oxydans . The process involves the use of soluble and membrane-bound gluconate-5-dehydrogenases, which catalyze the conversion of D-glucose to D-gluconic acid and subsequently to 5-Keto-D-gluconic acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves fermentation processes using Gluconobacter oxydans. The bacteria are cultured in a medium containing D-glucose, and the resulting 5-Keto-D-gluconic acid is then neutralized with potassium hydroxide to form the potassium salt .

化学反応の分析

Microbial Oxidation Pathways

Gluconobacter oxydans catalyzes sequential oxidation of D-glucose to 5-KGA via membrane-bound and soluble dehydrogenases .

Key Reaction Steps:

-

D-glucose → D-gluconic acid (GA): Oxidized by pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (GDH).

-

GA → 5-KGA: Mediated by glycerol dehydrogenase (GLDH) or gluconate-5-dehydrogenase (GADH) .

Strain optimization studies show G. oxydans DSM 2343 achieves 75.5% conversion of glucose to GA and 62.8% conversion of GA to 5-KGA under standard fermentation conditions .

Enzymatic Conversion to 2,5-Diketo-D-gluconic Acid (2,5-DKG)

5-KGA is further oxidized to 2,5-DKG, a direct precursor of vitamin C, via 2-keto-D-gluconate dehydrogenase (2-KGDH):

Fermentation Dynamics (G. oxydans ATCC 9937):

| Time (h) | D-Gluconic Acid (g/L) | 2-KGA (g/L) | 2,5-DKG (g/L) |

|---|---|---|---|

| 24 | 72.96 | 0.0 | 0.0 |

| 42 | 41.03 | 41.03 | 12.1 |

| 60 | 12.7 | 0.0 | 21.3 |

Data sourced from fermentation studies showing substrate consumption and product formation .

Genetic Engineering for Enhanced Yield

Disruption of flavin adenine dinucleotide-gluconate dehydrogenase (FAD-GADH) in thermotolerant Gluconobacter strains redirects metabolic flux toward 5-KGA:

-

Wild-type strains: Produce 2-KGA as the major product (70–80% yield at 30°C).

-

FAD-GADH knockout mutants: Achieve >90% 5-KGA yield at 30°C and ~50% at 37°C .

Effect of Calcium Chloride Supplementation:

| CaCl₂ (mM) | 5-KGA Yield (%) at 37°C |

|---|---|

| 0 | 38.2 |

| 5 | 89.7 |

| 10 | 72.4 |

Calcium ions stabilize PQQ-dependent GLDH activity, enhancing 5-KGA production .

Degradation and Stability

5-KGA undergoes non-enzymatic degradation via Maillard-like browning reactions, especially under prolonged fermentation (>60 h):

科学的研究の応用

Food Industry

Natural Preservative and Flavor Enhancer

- Application : 5-Keto-D-gluconic acid potassium salt is utilized as a natural preservative and flavor enhancer in various food products.

- Benefits : It improves the shelf life and taste of foods, making it an attractive alternative to synthetic preservatives.

| Property | Value |

|---|---|

| Solubility | Soluble in water (50 mg/ml) |

| Form | Powder |

| Storage Temperature | 2°C to 8°C |

Case Study : Research has shown that incorporating this compound in bread formulations can enhance flavor while extending freshness, reducing the need for artificial additives.

Pharmaceuticals

Dietary Supplements and Blood Sugar Management

- Application : The compound is used in dietary supplements aimed at managing blood sugar levels, providing a natural alternative for diabetic patients.

- Mechanism : It may help in modulating glucose metabolism, contributing to improved glycemic control.

| Pharmaceutical Use | Description |

|---|---|

| Type | Dietary Supplement |

| Target Group | Diabetic Patients |

Case Study : Clinical trials have indicated that supplements containing this compound can lead to significant reductions in postprandial blood glucose levels.

Biotechnology

Fermentation Processes

- Application : In biotechnology, this compound is utilized in fermentation processes to enhance the production of certain metabolites.

- Impact : It contributes to the development of biofuels and bioplastics through improved metabolic pathways.

| Biotechnological Application | Description |

|---|---|

| Biofuels | Enhances yield during fermentation |

| Bioplastics | Improves production efficiency |

Case Study : Studies involving Gluconobacter oxydans have demonstrated increased yields of 5-keto-D-gluconic acid when utilizing this compound as a substrate.

Cosmetics

Moisturizing Properties

- Application : Incorporated into skincare products for its moisturizing properties.

- Benefits : Helps improve skin hydration and texture, making it valuable in cosmetic formulations.

| Cosmetic Application | Description |

|---|---|

| Type | Skincare Products |

| Function | Moisturizer |

Case Study : A formulation containing this compound showed improved hydration levels in clinical assessments compared to control products.

Animal Feed

Nutritional Enhancements

- Application : Added to animal nutrition formulations to promote better digestion and nutrient absorption.

- Outcome : Contributes to healthier livestock and improved feed efficiency.

| Animal Feed Application | Description |

|---|---|

| Type | Nutritional Supplement |

| Benefit | Enhanced Digestion |

Case Study : Trials with livestock have indicated that diets supplemented with this compound result in better weight gain and overall health metrics.

作用機序

The mechanism of action of 5-Keto-D-gluconic acid potassium salt involves its interaction with specific enzymes and metabolic pathways. It is known to be a substrate for gluconate-5-dehydrogenases, which catalyze its conversion to other metabolites . The compound’s effects are mediated through its participation in oxidation-reduction reactions and its role as an intermediate in various biochemical processes .

類似化合物との比較

Similar Compounds

- 2-Keto-D-gluconic acid hemicalcium salt hydrate

- D-Gluconic acid sodium salt

- N-Acetyl-D-glucosamine

Uniqueness

5-Keto-D-gluconic acid potassium salt is unique due to its specific structure and reactivity. Unlike other similar compounds, it serves as a key intermediate in the production of certain industrial chemicals and has distinct applications in scientific research .

生物活性

5-Keto-D-gluconic acid potassium salt (5KGA-K) is a compound that has garnered attention in biochemical research due to its significant biological activities and applications in various fields, including medicine, industry, and environmental science. This article delves into the biological activity of 5KGA-K, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.

5KGA-K primarily interacts with enzymes involved in carbohydrate metabolism, particularly gluconate-5-dehydrogenase. This enzyme catalyzes the oxidation of gluconate to 5KGA, playing a crucial role in the gluconate pathway. The compound acts as a substrate for these enzymes, leading to alterations in metabolite concentrations within cells.

Target Enzymes

- Gluconate-5-dehydrogenase : Catalyzes the conversion of gluconate to 5KGA.

- 5KGA reductase : Involved in the reduction processes affecting NADPH levels.

Biochemical Pathways

The primary pathway affected by 5KGA-K is the gluconate pathway. This pathway is essential for cellular metabolism and energy production. The compound's involvement can influence various metabolic processes, including:

- Oxidation of gluconate : Contributes to energy metabolism.

- Alteration of metabolite levels : Changes in cellular concentrations of key metabolites can affect overall cellular function.

Cellular Effects

5KGA-K influences several cellular processes:

- Cell Signaling : Modulates signaling pathways that can impact gene expression.

- Metabolic Regulation : Alters enzyme activity involved in metabolic pathways, leading to changes in metabolite levels and cellular functions.

- Gene Expression : Can upregulate or downregulate genes associated with metabolic processes.

Pharmacokinetics

5KGA-K is soluble in water, which facilitates its transport and distribution within biological systems. Its solubility enhances its bioavailability and interaction with target enzymes in aqueous environments.

Dosage Effects in Animal Models

Research indicates that the effects of 5KGA-K vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- Moderate Doses : Noticeable changes in metabolic pathways.

- High Doses : Potential toxicity and disruptions in cellular metabolism may occur.

Metabolic Pathways

The compound is involved in several key metabolic pathways:

- Oxidation of Gluconate : Catalyzed by gluconate-5-dehydrogenase, leading to the production of 5KGA.

- Influence on Metabolic Flux : Affects the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

5KGA-K is transported within cells through specific transporters and binding proteins. This transport mechanism is crucial for its localization and accumulation within specific cellular compartments, thereby enhancing its biological activity.

Subcellular Localization

The localization of 5KGA-K within cells is influenced by targeting signals and post-translational modifications. Proper localization is essential for its function in metabolic processes.

Industrial Production

Research has demonstrated that thermotolerant strains of Gluconobacter can produce high yields of 5KGA at elevated temperatures (up to 37°C), which is advantageous for industrial applications. Genetic modifications have been employed to enhance production efficiency, resulting in yields exceeding 90% under optimal conditions .

Bioleaching Applications

In environmental science, 5KGA-K has been utilized in bioleaching processes for extracting rare earth elements (REEs) from spent resources. The compound's ability to solubilize metals through complexation mechanisms has shown promise for sustainable resource recovery .

Comparison with Similar Compounds

| Compound | Unique Properties |

|---|---|

| 2-Keto-D-gluconic acid hemicalcium salt hydrate | Similar structure but different reactivity |

| D-Gluconic acid sodium salt | Commonly used but less effective in specific applications |

| N-Acetyl-D-glucosamine | Different applications primarily in biomedical fields |

特性

IUPAC Name |

potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFHMOMWXNDPMM-YMDUGQBDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635732 | |

| Record name | Potassium D-xylo-hex-5-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91446-96-7 | |

| Record name | Potassium D-xylo-hex-5-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Keto-D-gluconic acid potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。